molecular formula C19H19BrFNO2 B6561852 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide CAS No. 1091172-04-1

3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561852
CAS No.: 1091172-04-1
M. Wt: 392.3 g/mol
InChI Key: ARRJIHIYTOZZKU-UHFFFAOYSA-N
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Description

3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide, abbreviated as 3-B-N-FPOMB, is a novel small molecule developed in recent years. It has been widely studied in the fields of medicinal chemistry, pharmacology and biochemistry. 3-B-N-FPOMB has been found to have potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-B-N-FPOMB is not completely understood. However, it is believed that the compound binds to specific receptors in the body and modulates the activity of certain enzymes and proteins. This modulation leads to the desired therapeutic effects.
Biochemical and Physiological Effects
3-B-N-FPOMB has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes. It has also been found to modulate the activity of several other enzymes and proteins, including protein kinase C (PKC), adenosine monophosphate-activated protein kinase (AMPK), and nuclear factor kappa B (NF-κB).

Advantages and Limitations for Lab Experiments

The advantages of using 3-B-N-FPOMB in laboratory experiments include its low cost, low toxicity, and ease of synthesis. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, and therefore it is difficult to use in aqueous systems. In addition, it is not very stable in the presence of light or oxygen.

Future Directions

The potential applications of 3-B-N-FPOMB are still being explored. Some of the possible future directions include its use in the treatment of other diseases such as arthritis, asthma, and inflammatory bowel disease. In addition, its potential as an antioxidant, anti-aging, and neuroprotective agent is being explored. Furthermore, its potential as an anticancer agent is being studied. Finally, its potential as a drug delivery system is being explored.

Synthesis Methods

3-B-N-FPOMB can be synthesized by a two-step process. The first step involves the reaction of 4-fluorophenylmethylene-oxan-4-yl chloride with 3-bromo-benzamide. This reaction produces the intermediate 3-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide. The second step involves the hydrolysis of the intermediate to obtain the final product.

Scientific Research Applications

3-B-N-FPOMB has been studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-bacterial and anti-cancer properties. It has also been found to be effective in the treatment of neurological disorders such as Alzheimer's disease. In addition, it has been studied for its potential applications in the treatment of obesity, diabetes, and cardiovascular diseases.

Properties

IUPAC Name

3-bromo-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO2/c20-16-3-1-2-14(12-16)18(23)22-13-19(8-10-24-11-9-19)15-4-6-17(21)7-5-15/h1-7,12H,8-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRJIHIYTOZZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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